molecular formula C18H18N4O2S B5963184 N-[(4-oxo-3H-quinazolin-2-yl)methyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide

N-[(4-oxo-3H-quinazolin-2-yl)methyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide

Cat. No.: B5963184
M. Wt: 354.4 g/mol
InChI Key: YXRPRXMBVBLOMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-oxo-3H-quinazolin-2-yl)methyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide is a complex organic compound that features a quinazolinone core structure. Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties .

Properties

IUPAC Name

N-[(4-oxo-3H-quinazolin-2-yl)methyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c23-17-11-4-1-2-5-12(11)21-16(22-17)10-20-18(24)15-8-7-14(25-15)13-6-3-9-19-13/h1-2,4-5,7-8,13,19H,3,6,9-10H2,(H,20,24)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXRPRXMBVBLOMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=C(S2)C(=O)NCC3=NC4=CC=CC=C4C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-oxo-3H-quinazolin-2-yl)methyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinazolinone core, which can be synthesized by reacting anthranilic acid with formamide under high-temperature conditions . The thiophene and pyrrolidine moieties are then introduced through subsequent reactions involving appropriate reagents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[(4-oxo-3H-quinazolin-2-yl)methyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction can lead to the formation of amine derivatives .

Scientific Research Applications

N-[(4-oxo-3H-quinazolin-2-yl)methyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-oxo-3H-quinazolin-2-yl)methyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like tankyrase, which play a role in the Wnt/β-catenin signaling pathway. This inhibition can lead to the suppression of tumor growth in certain cancers . The compound binds to the active site of the enzyme, preventing its normal function and thereby disrupting the signaling pathway .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.